The presence of fluorine atoms in 2,6-Difluorobenzaldehyde alters its reactivity compared to non-fluorinated analogs. This makes it a valuable precursor for synthesizing diverse pharmaceutical and bioactive compounds. For example, a study published in Cell & Molecular Immunology (2023) describes its use in the synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil, a potential antitumor agent [].
2,6-Difluorobenzaldehyde can be incorporated into the structure of various functional materials, influencing their properties. A recent publication in Advanced Functional Materials (2023) highlights its application in the synthesis of novel materials with potential applications in organic electronics and optoelectronic devices [].
The distinctive properties of 2,6-Difluorobenzaldehyde make it a versatile tool in organic synthesis and medicinal chemistry research. Its reactive aldehyde group allows for further functionalization through various chemical reactions, enabling the creation of complex and diverse molecules with potential therapeutic applications [].
2,6-Difluorobenzaldehyde has the chemical formula C7H4F2O. Its structure consists of a benzene ring (six-membered carbon ring) with two fluorine atoms attached at positions 2 and 6, and an aldehyde group (CHO) attached to the ring at position 2. The presence of fluorine atoms alters the electronic properties of the molecule compared to unfluorinated benzaldehyde [].
Synthesis: Here's an example of a synthetic route for 2,6-difluorobenzaldehyde:
2,6-difluorotoluene + N-Bromosuccinimide (NBS) -> 2,6-difluorobenzaldehyde (Ref. 1)
This reaction utilizes NBS as a brominating agent to activate the methyl group on the difluorotoluene molecule, followed by hydrolysis to yield the aldehyde.
Irritant